Cas no 2138335-56-3 (1H-Pyrazolo[3,4-b]pyridine-4,5-diamine, N4-ethyl-1-(1-methylethyl)-)

1H-Pyrazolo[3,4-b]pyridine-4,5-diamine, N4-ethyl-1-(1-methylethyl)- structure
2138335-56-3 structure
Product Name:1H-Pyrazolo[3,4-b]pyridine-4,5-diamine, N4-ethyl-1-(1-methylethyl)-
CAS No:2138335-56-3
MF:C11H17N5
MW:219.286181211472
CID:5269436
Update Time:2025-07-16

1H-Pyrazolo[3,4-b]pyridine-4,5-diamine, N4-ethyl-1-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazolo[3,4-b]pyridine-4,5-diamine, N4-ethyl-1-(1-methylethyl)-
    • Inchi: 1S/C11H17N5/c1-4-13-10-8-5-15-16(7(2)3)11(8)14-6-9(10)12/h5-7H,4,12H2,1-3H3,(H,13,14)
    • InChI Key: WKISODWUUVQAPJ-UHFFFAOYSA-N
    • SMILES: C12N(C(C)C)N=CC1=C(NCC)C(N)=CN=2

1H-Pyrazolo[3,4-b]pyridine-4,5-diamine, N4-ethyl-1-(1-methylethyl)- Pricemore >>

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Additional information on 1H-Pyrazolo[3,4-b]pyridine-4,5-diamine, N4-ethyl-1-(1-methylethyl)-

Comprehensive Overview of 1H-Pyrazolo[3,4-b]pyridine-4,5-diamine, N4-ethyl-1-(1-methylethyl)- (CAS No. 2138335-56-3)

The compound 1H-Pyrazolo[3,4-b]pyridine-4,5-diamine, N4-ethyl-1-(1-methylethyl)- (CAS No. 2138335-56-3) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a pyrazolo[3,4-b]pyridine core, makes it a valuable scaffold for drug discovery and development. Researchers are particularly interested in its potential applications as a kinase inhibitor or as a building block for novel therapeutic agents targeting metabolic disorders and inflammatory diseases.

In recent years, the demand for heterocyclic compounds like 1H-Pyrazolo[3,4-b]pyridine-4,5-diamine derivatives has surged due to their versatility in medicinal chemistry. The presence of both diamine and ethyl-isopropyl substituents in this compound enhances its binding affinity to biological targets, making it a promising candidate for further exploration. Scientists are actively investigating its role in modulating enzyme activity and its potential to address unmet medical needs in oncology and immunology.

The synthesis of N4-ethyl-1-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine-4,5-diamine involves multi-step organic reactions, often starting from readily available pyridine precursors. Optimizing the yield and purity of this compound is a key focus area for chemists, as impurities can significantly impact its biological activity. Advanced chromatographic techniques and spectroscopic methods (e.g., NMR, LC-MS) are employed to characterize and validate its structure, ensuring compliance with regulatory standards for research use.

From an industrial perspective, the scalability of producing CAS 2138335-56-3 is a critical consideration. Green chemistry principles are increasingly being applied to reduce waste and improve the sustainability of its synthesis. This aligns with the growing trend of environmentally friendly manufacturing processes in the fine chemicals sector, which resonates with both investors and end-users concerned about ecological impact.

In the context of drug development, 1H-Pyrazolo[3,4-b]pyridine-4,5-diamine derivatives are being studied for their pharmacokinetic properties, including solubility, metabolic stability, and membrane permeability. These factors are crucial for determining their suitability as oral therapeutics. Computational chemistry and molecular modeling play a pivotal role in predicting these properties, accelerating the discovery of optimized analogs with enhanced efficacy and safety profiles.

The patent landscape surrounding N4-ethyl-1-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine-4,5-diamine reflects its commercial potential. Several pharmaceutical companies have filed intellectual property claims for its use in combination therapies and targeted drug delivery systems. This highlights the competitive nature of research in this domain and underscores the need for continuous innovation to maintain a strategic advantage.

Academic interest in CAS 2138335-56-3 is equally robust, with numerous peer-reviewed publications exploring its mechanistic insights. Collaborative efforts between universities and biotech firms are driving progress in understanding its interactions at the molecular level. Such partnerships are essential for translating basic research findings into clinically relevant applications, addressing global health challenges.

Quality control protocols for 1H-Pyrazolo[3,4-b]pyridine-4,5-diamine, N4-ethyl-1-(1-methylethyl)- are stringent, given its research significance. Batch-to-batch consistency is monitored through rigorous analytical testing, ensuring reproducibility in experimental results. This is particularly important for preclinical studies where compound purity directly influences data reliability and subsequent decision-making in drug development pipelines.

Looking ahead, the exploration of pyrazolo[3,4-b]pyridine analogs continues to expand, with 2138335-56-3 serving as a reference compound for structure-activity relationship (SAR) studies. The integration of artificial intelligence in compound screening has further accelerated the identification of promising derivatives, reducing time and costs associated with traditional trial-and-error approaches. This technological advancement is reshaping how researchers approach the design of next-generation bioactive molecules.

In conclusion, 1H-Pyrazolo[3,4-b]pyridine-4,5-diamine, N4-ethyl-1-(1-methylethyl)- represents a compelling case study in modern chemical research. Its multifaceted applications, coupled with ongoing scientific and technological advancements, position it as a molecule of enduring interest across multiple disciplines. As understanding of its properties deepens, so too will its potential to contribute to meaningful breakthroughs in science and medicine.

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